5-methyl-1-[2-(pyrazin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Description
The compound 5-methyl-1-[2-(pyrazin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a heterocyclic molecule featuring a triazole core substituted with a tetrahydroisoquinoline moiety and a pyrazine ring. The hydrochloride salt enhances solubility, a critical factor in bioavailability.
Properties
IUPAC Name |
5-methyl-1-(2-pyrazin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)triazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2.ClH/c1-11-16(17(24)25)20-21-23(11)14-4-2-3-12-10-22(8-5-13(12)14)15-9-18-6-7-19-15;/h2-4,6-7,9H,5,8,10H2,1H3,(H,24,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRHECOPBSOAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)C4=NC=CN=C4)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-methyl-1-[2-(pyrazin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a novel triazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity through a review of recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure comprising a triazole ring fused with a tetrahydroisoquinoline moiety and a pyrazine substituent. The presence of these heterocycles contributes to its biological activity by allowing for diverse interactions with biological targets.
Antimicrobial Activity
Recent studies indicate that triazole derivatives exhibit significant antimicrobial properties. For instance, 1,2,3-triazoles have been reported to possess broad-spectrum antimicrobial activities against various pathogens. The structural characteristics of the triazole ring facilitate interactions with microbial enzymes and disrupt metabolic pathways .
| Compound | MIC (μmol/mL) | Target Organism |
|---|---|---|
| 5-methyl-triazole derivative | 0.0063 | E. coli |
| 5-methyl-triazole derivative | 0.21 | T. cruzi |
Anticancer Activity
The compound's triazole framework has been linked to anticancer properties. In vitro studies have shown that certain triazole hybrids induce apoptosis in cancer cells. For example, compounds similar to the one exhibited IC50 values as low as 6.06 μM against H460 lung cancer cells, indicating potent anticancer activity .
Case Study: Apoptosis Induction
In one study, treatment with a related triazole compound resulted in increased levels of reactive oxygen species (ROS) and activation of apoptotic pathways in lung cancer cell lines. The elevation of LC3 expression was noted, which is associated with autophagy and cell death mechanisms .
Trypanocidal Activity
Another significant finding relates to the compound's activity against Trypanosoma cruzi, the causative agent of Chagas disease. Triazole derivatives have shown promising results in inhibiting the growth of trypomastigotes and amastigotes in vitro. The IC50 values ranged from 0.21 μM to 6.20 μM for various analogs .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to specific structural features that enhance its interaction with biological targets. Modifications on the triazole ring and the introduction of electron-donating or withdrawing groups have been shown to significantly influence activity profiles .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as a scaffold for developing anticancer agents. The 1,2,3-triazole moiety is known for its ability to modulate biological activity by interacting with various molecular targets. Research indicates that derivatives of triazole fused with pyrazine rings can inhibit specific kinases involved in cancer progression, such as the c-Met kinase. For instance, compounds derived from triazolo[4,5-b]pyrazines have demonstrated potent inhibition against c-Met with IC50 values in the low nanomolar range .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. The presence of the triazole and pyrazine functionalities contributes to its ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways in bacteria and fungi. Studies have shown promising results against various pathogens, indicating its potential as a lead compound for developing new antibiotics .
Neuropharmacological Effects
Another area of interest is the neuropharmacological effects of this compound. Research has suggested that triazole derivatives can act as modulators of neurotransmitter receptors such as GABA-A receptors. These interactions may lead to anxiolytic or sedative effects, making them candidates for treating anxiety disorders or other neurological conditions .
Pesticidal Activity
The unique chemical structure of 5-methyl-1-[2-(pyrazin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride has been explored for its pesticidal properties. Compounds containing triazole rings are known to exhibit fungicidal activities against various plant pathogens. This compound's efficacy in controlling fungal diseases in crops could provide an environmentally friendly alternative to conventional pesticides .
Fluorescent Probes
The incorporation of triazole and pyrazine units into polymer matrices has led to the development of fluorescent materials. These materials are useful in sensors and imaging technologies due to their tunable optical properties. The ability to modify the electronic characteristics through structural variations allows for applications in bioimaging and diagnostics .
Polymer Synthesis
Research has also focused on using this compound as a building block in polymer chemistry. Its ability to undergo click chemistry reactions makes it suitable for creating functionalized polymers that can be employed in drug delivery systems or as coatings with specific surface properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s uniqueness lies in its pyrazin-2-yl substituent on the tetrahydroisoquinoline ring. Below is a comparative analysis with analogous compounds:
*Estimated based on structural analysis (see Notes).
Critical Analysis
Pyrazine vs. Pyridine Substituents: The pyrazin-2-yl group in the target compound introduces two nitrogen atoms in the aromatic ring, increasing electron deficiency compared to the pyridin-2-ylmethyl group in CAS 1334148-98-8. This difference may enhance binding affinity to metal ions or polar biological targets .
Tetrahydroisoquinoline Core: Both the target compound and CAS 1334148-98-9 incorporate a tetrahydroisoquinoline moiety, a structure prevalent in alkaloids and kinase inhibitors.
Triazole-Carboxylic Acid Functionality :
- The triazole-4-carboxylic acid group is common in metalloenzyme inhibitors (e.g., carbonic anhydrase). Its presence in the target compound and CAS 1334148-98-9 implies possible enzyme-targeting applications .
Hydrochloride Salt :
- The hydrochloride form in the target compound and CAS 1334148-98-9 improves aqueous solubility, critical for in vivo efficacy. In contrast, the dihydrochloride salt in CAS 1909294-13-8 offers enhanced stability for storage .
Research Findings and Implications
While direct studies on the target compound are lacking, insights from analogs highlight:
- Synthetic Routes : Likely involves cyclization and coupling reactions similar to those for CAS 1334148-98-9, with pyrazine introduced via Buchwald-Hartwig amination or nucleophilic substitution .
- Biological Activity: The triazole and tetrahydroisoquinoline motifs are associated with antiretroviral, anticancer, and anti-inflammatory activities in related compounds .
- Stability Challenges : Hydrochloride salts of similar compounds require controlled storage (-20°C) to prevent degradation, a consideration for the target compound .
Notes
- *Molecular formula and weight for the target compound are inferred from structural analysis and comparison with CAS 1334148-98-9.
- Biological activity data are extrapolated from structurally related compounds; experimental validation is needed.
Q & A
Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves cyclocondensation and hydrolysis steps. For example, analogous pyrazole-4-carboxylic acid derivatives are synthesized by reacting ethyl acetoacetate with phenylhydrazine and DMF-DMA to form an intermediate ester, followed by alkaline hydrolysis to yield the carboxylic acid . Key intermediates include pyrazolecarboxylate esters, which are hydrolyzed under basic conditions (e.g., NaOH/ethanol). Reaction monitoring via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) is critical to confirm intermediate formation .
Q. How is compound purity validated during synthesis?
Purity is assessed using thin-layer chromatography (TLC) with iodine vapor visualization and recrystallization in ethanol or ether. Spectroscopic methods (IR, NMR) are used to confirm structural integrity. For example, IR spectroscopy identifies carbonyl (C=O) and triazole (C-N) stretches, while H NMR confirms substituent positions .
Q. What solvent systems are optimal for recrystallization?
Ethanol and diethyl ether are commonly used for recrystallization due to their polarity and compatibility with heterocyclic intermediates. For instance, cooling refluxed mixtures in ethanol yields high-purity crystals .
Advanced Research Questions
Q. How can cyclocondensation reaction conditions be optimized to minimize byproducts?
Optimization involves adjusting temperature, catalyst concentration, and solvent polarity. For example:
- Temperature : Refluxing at 80–100°C improves reaction kinetics without decomposing sensitive groups.
- Catalysts : Using DMF-DMA as a cyclizing agent enhances regioselectivity in pyrazole formation .
- Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side reactions . A comparative study of reaction parameters is shown below:
| Parameter | Effect on Yield | Byproduct Formation |
|---|---|---|
| High Temp (>120°C) | Decreases | Increases |
| Excess DMF-DMA | Increases | Minimal |
| Ethanol vs. DMF | Lower in ethanol | Higher in ethanol |
Q. How do experimental spectral data compare with computational models for structural validation?
Density Functional Theory (DFT) calculations predict vibrational frequencies and NMR chemical shifts, which are cross-validated with experimental IR and NMR data. Discrepancies >5% may indicate conformational flexibility or crystal packing effects. For example, DFT-predicted carbonyl stretches (1700–1750 cm) align closely with experimental IR data .
Q. What strategies address contradictions in biological activity data across studies?
- Dose-Response Analysis : Ensure consistent molar concentrations in assays.
- Structural Analog Comparison : Compare bioactivity with related compounds (e.g., 5-chloro-3-methyl-pyrazole derivatives showing anticonvulsant activity) to identify pharmacophores .
- Assay Replication : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target specificity .
Methodological Guidance
Step-by-Step Protocol for TLC Monitoring of Synthesis Intermediates
- Prepare TLC plates coated with silica gel.
- Spot reaction mixture and reference standard.
- Develop in solvent system (toluene:ethyl acetate:water = 8.7:1.2:1.1).
- Visualize under UV light or iodine vapor.
- Calculate R values to track reaction progression .
Designing a Bioactivity Study: Key Considerations
- Target Selection : Prioritize enzymes/receptors with known pyrazole sensitivity (e.g., GABA receptors for anticonvulsant studies) .
- Controls : Include positive controls (e.g., valproic acid) and vehicle controls.
- Data Analysis : Use IC/EC values with 95% confidence intervals for dose-response curves .
Data Contradiction Analysis
Resolving Discrepancies in Melting Points Across Studies
Variations may arise from polymorphic forms or impurities. Solutions include:
Q. Why do hydrolysis yields vary between lab-scale and pilot-scale syntheses?
Scaling effects (e.g., heat distribution, stirring efficiency) impact reaction homogeneity. Small-scale optimization under controlled conditions (e.g., oil bath vs. microwave heating) improves reproducibility .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
